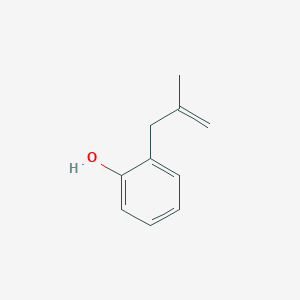

2-(2-Methylallyl)phenol

Description

BenchChem offers high-quality 2-(2-Methylallyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylallyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,11H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLHVIVEJVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175121 | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20944-88-1 | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020944881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylallyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview and Research Context of 2 2 Methylallyl Phenol

Strategic Position within Allylic and Phenolic Organic Chemistry

2-(2-Methylallyl)phenol is a bifunctional molecule that embodies key aspects of both phenolic and allylic chemistry. The phenolic moiety provides a site for reactions such as etherification and esterification, and its hydroxyl group directs electrophilic aromatic substitution primarily to the ortho and para positions. The 2-methylallyl group, an unsaturated hydrocarbon chain, is susceptible to a range of addition reactions and, most notably, is a precursor for sigmatropic rearrangements. lookchem.comresearchgate.net

The primary route to synthesizing 2-(2-methylallyl)phenol is through the Claisen rearrangement of 2-methylallyl phenyl ether. wikipedia.orgmasterorganicchemistry.com This nih.govnih.gov-sigmatropic rearrangement is a thermally induced intramolecular reaction that proceeds through a cyclic transition state to yield the ortho-substituted phenol (B47542). masterorganicchemistry.comnumberanalytics.com The presence of the methyl group on the allyl chain influences the reactivity and can lead to the formation of other isomers. acs.org

The strategic importance of 2-(2-methylallyl)phenol lies in its utility as a building block for more complex molecules. The phenolic hydroxyl and the terminal alkene of the methylallyl group can be further functionalized, allowing for the synthesis of a diverse array of derivatives. For instance, the double bond can undergo oxidation, reduction, or participate in cycloaddition reactions. The phenolic hydroxyl can be converted into an ether or ester, or it can direct further substitution on the aromatic ring. This dual reactivity makes 2-(2-methylallyl)phenol a key intermediate in the synthesis of various organic compounds, including some with potential biological activity. mdpi.com

Historical Development and Early Research Trajectories concerning 2-(2-Methylallyl)phenol

The study of 2-(2-methylallyl)phenol is intrinsically linked to the broader history of the Claisen rearrangement, a fundamental reaction in organic chemistry discovered by Rainer Ludwig Claisen in 1912. wikipedia.orgnumberanalytics.comnumberanalytics.com Early research focused on understanding the mechanism and scope of this rearrangement. The aromatic Claisen rearrangement, which involves the thermal conversion of allyl phenyl ethers to ortho-allylphenols, was a key area of investigation. wikipedia.org

Initial studies on the rearrangement of substituted allyl phenyl ethers, including those with methyl groups on the allyl chain, helped to elucidate the concerted, intramolecular nature of the reaction. masterorganicchemistry.comacs.org These early investigations established that the reaction proceeds through a six-membered cyclic transition state, leading to the observed ortho-substitution pattern. masterorganicchemistry.comnumberanalytics.com The discovery that a substituent at the γ-carbon of the allyl group, as in 2-methylallyl phenyl ether, becomes the terminal carbon of the resulting alkene in the product was a crucial piece of mechanistic evidence. libretexts.org

Further research explored the factors influencing the reaction, such as solvent effects and the impact of substituents on the aromatic ring. acs.orgtue.nl These studies laid the groundwork for the use of the Claisen rearrangement as a reliable method for carbon-carbon bond formation and the synthesis of substituted phenols. The ability to predictably generate ortho-alkenylphenols like 2-(2-methylallyl)phenol opened up avenues for the synthesis of various heterocyclic compounds, such as dihydrobenzofurans, through subsequent cyclization reactions. researchgate.netpnas.org

Current Research Landscape and Academic Significance of 2-(2-Methylallyl)phenol

The academic significance of 2-(2-methylallyl)phenol continues to be substantial in contemporary organic synthesis and catalysis research. The compound and its derivatives are frequently employed as substrates in the development of new synthetic methodologies and in the total synthesis of complex natural products.

Current research often focuses on the catalytic and asymmetric variations of reactions involving 2-(2-methylallyl)phenol and its precursors. For example, the development of catalysts to perform the Claisen rearrangement under milder conditions or to achieve enantioselective transformations is an active area of investigation. pitt.edu While the thermal Claisen rearrangement is well-established, catalytic methods using Lewis acids or transition metals are being explored to enhance reaction rates and control stereochemistry. pitt.eduorganic-chemistry.org

Furthermore, 2-(2-methylallyl)phenol serves as a valuable starting material for the synthesis of a variety of downstream products. Its derivatives have been investigated for their potential applications in medicinal chemistry and materials science. mdpi.comhabitablefuture.orggoogle.com For instance, the phenolic and allylic functionalities can be modified to create ligands for metal catalysts or to synthesize complex molecular architectures. biosynth.com Research into the catalytic conversion of phenolic compounds often utilizes substrates like 2-(2-methylallyl)phenol to explore new reaction pathways. lookchem.com

The study of the reactivity of 2-(2-methylallyl)phenol also contributes to a deeper understanding of reaction mechanisms. For example, investigations into the photochemical behavior of ortho-allylphenols have provided insights into alternative reaction pathways and the formation of minor products. acs.org The compound is also used in mechanistic studies to probe the intricacies of electrophilic cyclization and other intramolecular reactions. pnas.org

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H12O | nih.govlookchem.com |

| Molecular Weight | 148.20 g/mol | nih.govnist.gov |

| Boiling Point | 102-103 °C (at 11 Torr) | |

| Density | 0.997 g/cm³ (Predicted) | |

| pKa | 10.21 ± 0.30 (Predicted) | |

| CAS Number | 20944-88-1 | nih.govlookchem.com |

Advanced Synthetic Methodologies for 2 2 Methylallyl Phenol

Classical Approaches to 2-(2-Methylallyl)phenol Synthesis

Traditional methods for preparing 2-(2-Methylallyl)phenol often rely on foundational reactions in organic chemistry, including direct alkylation and sigmatropic rearrangements.

Alkylation Strategies for Phenol (B47542) Derivatization

Direct alkylation of phenol represents a straightforward approach to introduce the 2-methylallyl group onto the aromatic ring. This typically involves a Friedel-Crafts-type reaction where phenol acts as a nucleophile, attacking an electrophilic methallyl source. rsc.org However, this strategy often faces challenges with regioselectivity, yielding a mixture of ortho- and para-substituted products, as well as potential over-alkylation. rsc.org

The reaction of phenol with a methallyl halide, such as methallyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride can lead to the desired product. The conditions can be tuned to favor either C-alkylation (on the ring) or O-alkylation (on the hydroxyl group). The formation of 2-(2-Methylallyl)phenol requires C-alkylation at the ortho position. The choice of catalyst and reaction conditions is crucial for directing the regioselectivity. For instance, silica (B1680970) gel-supported aluminum phenolate (B1203915) catalysts have shown ortho-selectivity for the introduction of the first alkyl group on phenol. whiterose.ac.uk

Claisen Rearrangement-Based Syntheses of 2-(2-Methylallyl)phenol

The Claisen rearrangement is a powerful and widely used pericyclic reaction for the specific synthesis of ortho-allylphenols. libretexts.orgorganic-chemistry.org This method involves two key steps:

Etherification: Phenol is first converted to its corresponding allyl ether. For the synthesis of 2-(2-Methylallyl)phenol, this intermediate is 2-methylallyl phenyl ether. This is typically achieved through a Williamson ether synthesis, where sodium phenoxide reacts with a methallyl halide. sci-hub.se

Thermal Rearrangement: The 2-methylallyl phenyl ether is then heated, typically to temperatures around 200-250 °C, to induce a researchgate.netresearchgate.net-sigmatropic rearrangement. libretexts.orgbyjus.com

The mechanism is a concerted process that proceeds through a cyclic, six-membered transition state. libretexts.orgrsc.org This intramolecular reaction leads to the formation of a non-aromatic intermediate (a dienone), which then rapidly tautomerizes to the stable aromatic phenol, yielding 2-(2-Methylallyl)phenol with high regioselectivity for the ortho position. libretexts.orgbyjus.com If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

The preparation of 2-(2-butyl)-3-methylphenol has been achieved through the Claisen rearrangement of the corresponding crotyl ether. pnas.org

Multi-step Convergent Syntheses of 2-(2-Methylallyl)phenol

Convergent synthesis strategies aim to construct complex molecules by first preparing key fragments and then joining them together. For 2-(2-Methylallyl)phenol, a convergent approach might involve the synthesis of a pre-functionalized aromatic ring and a separate methallyl-containing fragment.

One conceptual approach could involve the coupling of a protected 2-halophenol (e.g., 2-bromophenol) with a methallyl organometallic reagent, such as a methallyl Grignard reagent (methallylmagnesium chloride) or an organocuprate, via a cross-coupling reaction. orgsyn.org This strategy allows for precise control over the substitution pattern of the final product. Another possibility is the reaction of diazoquinones with allylboronates catalyzed by rhodium to produce allylphenols. rsc.org

Modern and Sustainable Synthetic Strategies for 2-(2-Methylallyl)phenol

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Methods in the Formation of 2-(2-Methylallyl)phenol

Transition metal catalysis has revolutionized the synthesis of substituted phenols. universiteitleiden.nljst.go.jp Catalytic methods offer milder reaction conditions and improved selectivity compared to classical approaches.

Palladium-catalyzed Allylation: Palladium catalysts are widely used for the allylation of phenols. universiteitleiden.nl These reactions, often of the Tsuji-Trost type, proceed via a π-allyl palladium intermediate. rsc.orguniversiteitleiden.nl The choice of the allylic partner is crucial; allylic alcohols and carbonates are often used as they are more environmentally friendly than allylic halides. universiteitleiden.nl Depending on the reaction conditions, either O-allylation or C-allylation can be favored. universiteitleiden.nlacs.org For instance, ruthenium catalysts can promote O-allylation in the presence of a base and C-allylation in its absence. universiteitleiden.nl

Other Metal Catalysts: Besides palladium, other transition metals like rhodium, iridium, and molybdenum have been reported to catalyze allylation reactions. universiteitleiden.nl Molybdenum-based catalysts have been specifically mentioned for the preparation of hydrocarbyl phenols. lookchem.com Zinc powder has also been shown to effectively catalyze the Claisen rearrangement of allyl aryl ethers under mild conditions (55°C in THF). benthamopenarchives.com A patent describes the use of gamma-alumina as a heterogeneous catalyst for the rearrangement of 2-(2-methyl allyloxy) phenol to 4-(2-methyl allyl)-1,2-benzenediol, highlighting the utility of solid catalysts. google.com

Table 1: Comparison of Catalytic Systems for Phenol Allylation

| Catalyst System | Allyl Source | Key Features | Product Selectivity |

| Palladium (e.g., Pd(PPh₃)₄) | Allylic carbonates, esters | Forms π-allyl intermediates; can be tuned for C- or O-allylation. acs.org | C- and O-allylated products acs.org |

| Ruthenium (e.g., RuCp(L₂)X) | Allyl halides, allyl alcohol | Base promotes O-allylation; absence of base favors C-allylation. universiteitleiden.nl | C- or O-allylated products universiteitleiden.nl |

| Zinc Powder | (via allyl aryl ether) | Mild conditions for Claisen rearrangement. benthamopenarchives.com | o-allylated phenols benthamopenarchives.com |

| Gamma-Alumina | (via allyl aryl ether) | Heterogeneous, recyclable catalyst for rearrangement. google.com | p-allylated phenols google.com |

| Molybdenum-based | Phenolic compound | Used for preparing hydrocarbyl phenols. lookchem.com | Hydrocarbyl phenols lookchem.com |

Green Chemistry Principles Applied to 2-(2-Methylallyl)phenol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means that most of the atoms from the reactants are incorporated into the final product. researchgate.net Catalytic reactions, particularly those using allylic alcohols (where water is the only byproduct), are often more atom-economical than classical methods that use stoichiometric reagents and generate significant salt waste. universiteitleiden.nl For example, a palladium-catalyzed allylation of aminophenol with alkynes was developed with 100% atom economy. rsc.org

Sustainable Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing them with greener alternatives. Water has been shown to accelerate the rate of Claisen rearrangements. kccollege.ac.inacs.org Other sustainable options include ionic liquids and deep eutectic solvents, which can improve yields and selectivity in pericyclic reactions. numberanalytics.com Cyrene, a bio-based solvent, has emerged as a potential replacement for toxic solvents like N-methylpyrrolidone (NMP). rsc.org

Catalyst Recyclability: The use of heterogeneous catalysts, such as the gamma-alumina mentioned for Claisen rearrangement, is a key green chemistry strategy. google.com These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in 2-(2-Methylallyl)phenol Synthesis |

| Atom Economy | Use of catalytic methods with allyl alcohols or alkynes to minimize byproducts. universiteitleiden.nlrsc.org |

| Use of Safer Solvents | Employing water, ionic liquids, or bio-based solvents like Cyrene to replace hazardous organic solvents. kccollege.ac.innumberanalytics.comrsc.org |

| Catalysis | Utilizing transition metal catalysts (Pd, Ru, Zn) or solid acids (gamma-alumina) to enable efficient reactions under milder conditions and allow for recycling. universiteitleiden.nlbenthamopenarchives.comgoogle.com |

| Energy Efficiency | Developing catalytic methods that proceed at lower temperatures, such as the zinc-catalyzed Claisen rearrangement at 55°C. benthamopenarchives.com |

Flow Chemistry and Continuous Synthesis of 2-(2-Methylallyl)phenol

The synthesis of 2-(2-methylallyl)phenol, a valuable intermediate in various chemical industries, is increasingly benefiting from the adoption of advanced manufacturing technologies. Among these, flow chemistry and continuous synthesis represent a significant leap forward from traditional batch processing. These methodologies offer enhanced safety, improved reaction control, higher efficiency, and greater scalability. The primary route for synthesizing 2-(2-methylallyl)phenol and related ortho-allylphenols is the Claisen rearrangement, a d-nb.infod-nb.info-sigmatropic rearrangement of an allyl phenyl ether. In the context of 2-(2-methylallyl)phenol, this involves the thermal rearrangement of 2-methylallyl phenyl ether.

Flow chemistry provides a powerful platform for conducting the high-temperature Claisen rearrangement with precise control over reaction parameters. researchgate.netresearchgate.net The inherent advantages of microreactors and other continuous-flow systems, such as high surface-area-to-volume ratios, facilitate rapid heat transfer and precise temperature control, which are crucial for this often exothermic reaction. researchgate.netrsc.org This level of control minimizes the formation of byproducts and enhances the selectivity towards the desired ortho-substituted product. researchgate.net

Research into the continuous synthesis of related allyl phenols has demonstrated the potential of this approach. For instance, the Claisen rearrangement of various allyl para-substituted phenyl ethers has been successfully performed in microreactor systems, achieving high yields in significantly shorter reaction times compared to conventional methods. rsc.org One study reported the quantitative yield of 2-allyl-4-methoxyphenol (B1267482) via a rapid, solvent-free Claisen rearrangement in a microreactor system, highlighting the green chemistry benefits of this technology. rsc.orgrsc.org

Furthermore, the integration of microwave heating with continuous-flow reactors has emerged as a particularly effective strategy for accelerating high-temperature reactions like the Claisen rearrangement. d-nb.infoacs.org A continuous-flow resonator-type microwave reactor has been developed and utilized for the Claisen rearrangement of allyl 1-naphthyl ether, a model reaction that showcases the capabilities of this technology. d-nb.info By rapidly heating the reaction solution to high temperatures, this system achieves high yields and significant productivity. d-nb.info The ability to screen various reaction conditions quickly by adjusting flow rate and microwave power allows for rapid optimization of the synthesis process. d-nb.info

The application of flow chemistry to the Claisen rearrangement is not limited to thermal methods. Photo-Claisen rearrangements in microflow reactors have also been investigated, offering an alternative reaction pathway. researchgate.netnih.gov This approach can provide different product selectivities compared to thermal rearrangement. nih.gov

The table below summarizes representative findings from studies on the continuous flow Claisen rearrangement of analogous substrates, which are indicative of the conditions that could be applied to the synthesis of 2-(2-methylallyl)phenol.

| Substrate | Reactor Type | Temperature (°C) | Flow Rate / Residence Time | Solvent | Yield (%) | Productivity (g/h) | Reference |

| Allyl p-methoxyphenyl ether | Microreactor (Stainless Steel Pipe) | 200-250 | 0.01-0.1 mL/min | None | Quantitative | Not Reported | rsc.org |

| Allyl 1-naphthyl ether | Microwave Flow Reactor | 263.5 | 1.0 mL/min | Cyclopentyl methyl ether (CPME) | 91.3 (crude) | 20.26 | d-nb.info |

| Diallyl ether of Bisphenol A | Coil Reactor | 280-300 | Not specified | None | High Conversion, >80% Selectivity | Not Reported | researchgate.net |

| Allyl phenyl ether | Photo-microflow Reactor | Room Temp. | 8 min | 1-Butanol | Not specified | Not Reported | nih.gov |

These detailed research findings underscore the significant advantages of employing flow chemistry and continuous synthesis for the production of 2-(2-methylallyl)phenol. The precise control over reaction parameters afforded by these technologies leads to higher yields, improved selectivity, and enhanced safety, paving the way for more efficient and sustainable manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylallyl Phenol

Intramolecular Cyclization and Rearrangement Reactions of 2-(2-Methylallyl)phenol

2-(2-Methylallyl)phenol is a versatile substrate for a variety of intramolecular reactions, leading to the formation of valuable heterocyclic and carbocyclic frameworks. These transformations are often initiated by the activation of either the phenolic hydroxyl group or the methallyl side chain.

The electron-rich aromatic ring of 2-(2-Methylallyl)phenol is susceptible to electrophilic attack, which can be followed by intramolecular cyclization. Acid-catalyzed cyclization is a common method to synthesize 2,3-dihydrobenzofurans from o-allylphenols. pnas.org For instance, treatment of o-(α-methylallyl)phenol with strong acids like 96.7% sulfuric acid or a refluxing solution of p-toluenesulfonic acid in benzene (B151609) leads to the formation of cis and trans isomers of 2,3-dihydro-2,3,4-trimethylbenzofuran. pnas.org

Various Lewis acids and metal triflates, such as Cu(OTf)2 and AgOTf, have also been shown to catalyze the intramolecular cyclization of o-allylphenol derivatives. researchgate.net These reactions proceed through the activation of the double bond by the metal catalyst, followed by nucleophilic attack from the phenolic oxygen. Palladium-catalyzed reactions have also been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenols. nih.gov These methods often involve an oxypalladation step, where the palladium(II) catalyst coordinates to the alkene, facilitating the intramolecular attack of the hydroxyl group. nih.govgla.ac.uk The resulting organopalladium intermediate can then undergo further transformations.

A study on the palladium-catalyzed carboalkoxylation of 2-(2-methylallyl)phenols with aryl triflates demonstrated the formation of 2,3-dihydrobenzofurans with good yields and diastereoselectivities. nih.gov Mechanistic probes using deuterated substrates suggested an anti-addition of the oxygen and aryl groups to the double bond. nih.gov

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-allylphenol (B1664045) | Cu(OTf)2 | 2,3-dihydro-2-methylbenzofuran | 70 | researchgate.net |

| 2-allylphenol | AgClO4 | 2,3-dihydro-2-methylbenzofuran | 90 | researchgate.net |

| 2-(2-methylallyl)phenol | Pd(OAc)2 / Ligand | Substituted 2,3-dihydrobenzofuran | Good | nih.gov |

Radical reactions provide an alternative pathway for the cyclization of 2-(2-Methylallyl)phenol and its derivatives. These reactions are typically initiated by the generation of a radical species, which can then undergo intramolecular addition to the double bond. For instance, peroxide-induced radical carbonylation of N-(2-methylallyl)benzamides has been reported. beilstein-journals.org While not directly involving 2-(2-methylallyl)phenol itself, this illustrates a radical cyclization pathway for a closely related structure.

In a broader context, samarium(II) iodide (SmI2) is a powerful reagent for mediating radical cyclizations, including those that form cyclobutanol (B46151) and cyclopentanol (B49286) rings with high diastereocontrol. manchester.ac.uk The cyclization of unsaturated oximes to form isoxazolines can also be achieved through radical pathways mediated by reagents like PhI(OAc)2 or TEMPO. beilstein-journals.org These examples highlight the potential for radical-mediated strategies to be applied to the synthesis of complex molecules from precursors containing the 2-methylallyl moiety.

2-(2-Methylallyl)phenol is a product of the Claisen rearrangement, a classic lookchem.comlookchem.com-sigmatropic rearrangement, of methylallyl phenyl ether. lookchem.com This reaction proceeds through a concerted mechanism involving a cyclic transition state, leading to the formation of a C-C bond between the aromatic ring and the allyl group, with simultaneous cleavage of the C-O ether linkage. msu.edulibretexts.orglibretexts.org The initial product is a cyclohexadienone intermediate which then tautomerizes to the stable phenolic form. libretexts.orglibretexts.org

The Claisen rearrangement is a powerful tool in organic synthesis and has been studied extensively. libretexts.orglibretexts.orgscholaris.ca Crossover experiments, where a mixture of two different allyl phenyl ethers is rearranged, have demonstrated the intramolecular nature of this reaction, as no crossover products are formed. scribd.com In cases where the ortho positions of the phenyl ring are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. libretexts.orglibretexts.org

Computational studies have been employed to investigate the mechanistic details and selectivity of Claisen rearrangements. scholaris.ca These theoretical approaches help in understanding the factors that control the stereoselectivity of the reaction.

Advanced Mechanistic Studies of Key Transformations of 2-(2-Methylallyl)phenol

To gain deeper insight into the reaction mechanisms of 2-(2-Methylallyl)phenol, advanced techniques such as kinetic isotope effect studies are employed.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in the reaction rate. wikipedia.org

While specific KIE studies on 2-(2-methylallyl)phenol were not found in the provided search results, the principles of KIE can be applied to understand its reactions. For instance, in the Claisen rearrangement, a primary kinetic isotope effect would be expected if the C-H bond at the terminus of the allyl group is broken in the rate-determining step of the tautomerization of the dienone intermediate. Secondary kinetic isotope effects could provide information about changes in hybridization at various carbon centers during the sigmatropic rearrangement. libretexts.org

In the context of electrophilic cyclizations, a KIE could help to distinguish between different mechanisms. For example, in a palladium-catalyzed reaction, the presence or absence of a KIE upon deuteration of the C-H bonds of the allyl group could provide evidence for or against the involvement of C-H bond activation in the rate-limiting step. nih.gov

A study on the oxidation of hydrogen-bonded phenols utilized isotope effects to support a concerted proton-electron transfer (CPET) mechanism. nih.gov The observation of a significant KIE upon replacing the phenolic proton with deuterium (B1214612) would be consistent with this mechanism.

| Type of KIE | Typical kH/kD Value | Interpretation | Reference |

|---|---|---|---|

| Primary KIE | > 2 | Bond to the isotope is broken in the rate-determining step. | wikipedia.orglibretexts.org |

| Secondary KIE (α) | 0.7 - 1.5 | Change in hybridization at the substituted carbon. | wikipedia.orglibretexts.org |

| Secondary KIE (β) | ~1.1 - 1.3 | Often associated with hyperconjugation in the transition state. | wikipedia.orglibretexts.org |

2 2 Methylallyl Phenol As a Precursor and Building Block in Organic Synthesis

Synthesis of Heterocyclic Frameworks from 2-(2-Methylallyl)phenol

The inherent reactivity of the hydroxyl and allyl moieties in 2-(2-Methylallyl)phenol makes it an ideal starting material for the synthesis of various heterocyclic compounds, particularly those containing oxygen.

Benzofuran (B130515) and Chroman Derivatives

2-(2-Methylallyl)phenol serves as a key substrate in the synthesis of benzofuran and chroman derivatives, which are core structures in many biologically active compounds. Palladium-catalyzed reactions are a common strategy to achieve these transformations. For instance, the intramolecular oxypalladation of 2-(2-methylallyl)phenol can lead to the formation of 2-methyl benzofuran, albeit sometimes in modest yields. gla.ac.uk

A notable application is in the enantioselective synthesis of chromans. Palladium-catalyzed asymmetric alkene aryloxyarylation reactions have been developed to produce chiral chroman structures. For example, the reaction of 2-(2-methylallyl)phenol with an aryl bromide in the presence of a chiral palladium catalyst can yield chroman products with high enantioselectivity. One study reported the synthesis of a chroman product with a quaternary stereocenter in 80% yield and 82% enantiomeric excess (ee). Another key chiral chroman structure, a precursor to the drug englitazone, was prepared with 88% ee, although the yield was lower at 35%.

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran can also be achieved from 2-(2-methylallyl)phenol. lookchem.com This transformation highlights the utility of this precursor in creating substituted benzofuran rings. The general strategy often involves a Claisen rearrangement of an allyl aryl ether to form the ortho-allyl phenol (B47542), which then undergoes cyclization. gla.ac.uklbp.world

Oxygen-Containing Heterocycles

Beyond benzofurans and chromans, 2-(2-Methylallyl)phenol is a valuable precursor for a broader range of oxygen-containing heterocycles. pku.edu.cnorganic-chemistry.org The synthesis of these compounds often leverages the reactivity of the phenolic hydroxyl group and the double bond of the allyl group. Palladium-catalyzed alkene difunctionalization is a powerful method for constructing such heterocycles. gla.ac.uk These reactions can proceed through various mechanisms, including Wacker-type cyclizations. gla.ac.uk

Research has shown that the choice of catalyst and reaction conditions can significantly influence the outcome, leading to the selective formation of different heterocyclic rings. For example, palladium(II) salts can activate the alkene for nucleophilic attack by the tethered phenol, initiating the cyclization process. gla.ac.uk

Construction of Complex Polycyclic Architectures Utilizing 2-(2-Methylallyl)phenol

The strategic incorporation of 2-(2-Methylallyl)phenol into synthetic routes allows for the construction of complex polycyclic architectures. The Claisen rearrangement of allyl aryl ethers derived from this phenol is a key transformation, leading to ortho-substituted phenols that can undergo further reactions to build fused ring systems. sci-hub.segla.ac.uk

One approach involves a thermally induced Claisen rearrangement of 2-(2-methylallyl)oxy)phenol to produce 2-(2-Methylallyl)phenol itself, which can then be used in subsequent cyclization reactions. gla.ac.uk This rearrangement is a powerful tool for introducing the allyl group ortho to the hydroxyl group, setting the stage for intramolecular bond formation to create new rings. uio.no

Role of 2-(2-Methylallyl)phenol in the Synthesis of Natural Product Scaffolds

The structural motifs accessible from 2-(2-Methylallyl)phenol are prevalent in a variety of natural products. Therefore, this compound serves as a valuable starting material in the total synthesis of these complex molecules. For example, the chroman framework, readily synthesized from 2-(2-Methylallyl)phenol, is a core component of natural compounds like α-tocopherol (Vitamin E). gla.ac.uk

Furthermore, the ability to generate substituted benzofurans from 2-(2-Methylallyl)phenol is significant, as this heterocyclic system is found in numerous natural products with diverse biological activities. lbp.world The synthesis of dihydroplicatin B derivative, for instance, has been explored using methodologies that could involve precursors like 2-(2-Methylallyl)phenol. sci-hub.se Additionally, a by-product from furanol synthesis, 4-(2-methylallyl)-1,2-benzenediol, which can be derived from 2-(2-methylallyloxy)phenol, is utilized in the synthesis of helional, a fragrance ingredient. google.comgoogle.com

The versatility of 2-(2-Methylallyl)phenol as a building block is further demonstrated by its use in the synthesis of tricyclic chromenone-based compounds, which have been investigated as potential inhibitors of biological targets. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylallyl Phenol

X-ray Crystallography for Solid-State Structure Determination of 2-(2-Methylallyl)phenol Derivatives (if applicable)

While a single-crystal X-ray structure for 2-(2-methylallyl)phenol itself was not found in the reviewed literature, crystallographic data for its derivatives provide valuable insights into the potential solid-state packing and intermolecular interactions.

A notable example is found in a patent that describes the crystal form of a derivative, (R,S)-2-isopropyl-6-(1-methylallyl)phenol. massbank.euresearchgate.net The patent details the powder X-ray diffraction (PXRD) data, which, while not providing the same level of detail as single-crystal X-ray diffraction, offers characteristic peaks that define a specific crystalline form. For one of the crystal forms, designated as crystal formation I, characteristic diffraction peaks are reported at d-values of approximately 19.3, 9.5, 4.8, and 3.7 Å. massbank.eu More detailed data for this form indicates peaks at d-values of 19.13, 9.41, 8.70, 7.47, and 5.67 Å, corresponding to 2θ values of 4.62, 9.39, 10.17, 11.84, and 15.61 degrees, respectively, when using Cu-Kα radiation. massbank.eu This information is crucial for identifying and characterizing this specific crystalline solid form of the derivative.

Furthermore, the coordination chemistry of ligands derived from or related to 2-(2-methylallyl)phenol has been explored, and the crystal structures of their metal complexes have been determined. For instance, palladium(II) allyl complexes containing various phosphine (B1218219) ligands have been synthesized and characterized by X-ray crystallography. researchgate.net These studies reveal how the steric and electronic properties of the ligands, which can be derivatives of 2-(2-methylallyl)phenol, influence the geometry and coordination around the metal center.

In one study, the reaction of a diphosphazane ligand with a palladium(II) allyl precursor resulted in the formation of a monomeric complex whose structure was confirmed by single-crystal X-ray diffraction. researchgate.net Another example involves (acylphenolato)hydridocobalt(III) complexes, where the crystal structure of one such complex was determined to be octahedral. rsc.org These examples, while not directly of 2-(2-methylallyl)phenol, demonstrate how its structural motifs can be incorporated into larger, crystalline superstructures, providing indirect information about its conformational preferences and potential intermolecular interactions in the solid state.

Table 2: Powder X-ray Diffraction Data for a Derivative, (R,S)-2-isopropyl-6-(1-methylallyl)phenol (Crystal Form I)

| 2θ (°) | d-spacing (Å) |

| 4.616 | 19.128 |

| 9.394 | 9.407 |

| 10.165 | 8.695 |

| 11.840 | 7.469 |

| 15.608 | 5.673 |

Data sourced from patent CN106278947A. massbank.eu

Computational Chemistry and Theoretical Studies on 2 2 Methylallyl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-(2-methylallyl)phenol. Although direct computational studies on 2-(2-methylallyl)phenol are not extensively documented in publicly available literature, a wealth of information can be inferred from computational investigations into its precursor, methallyl phenyl ether, and the closely related Claisen rearrangement of allyl phenyl ether. These studies employ sophisticated quantum chemical methods to elucidate electronic structure, energetics, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For systems analogous to 2-(2-methylallyl)phenol, DFT methods, such as B3LYP and M06-2X, are frequently employed to calculate molecular geometries, reaction energies, and activation barriers. nih.govtue.nl

In studies of the Claisen rearrangement of allyl phenyl ethers, DFT calculations have been instrumental in determining kinetic and thermodynamic parameters. For instance, calculations at the B3LYP/6-311G** level of theory have been used to determine thermal Gibbs free energies, enthalpies, entropies, and activation energies for the rearrangement of various substituted allyl aryl ethers. tue.nl These studies show that the electronic nature of substituents on the phenyl ring can influence the reaction rate. tue.nl

The electronic structure of the transition state during the formation of ortho-allylphenols has also been a focus of DFT studies. For the Claisen rearrangement of allyl phenyl ether, analysis of the electron localization function (ELF), a method based on DFT electron density, reveals the detailed mechanism of bond breaking and formation. rsc.orgresearchgate.net This analysis shows a multi-step process from a topological perspective, even for a reaction that is considered a concerted pericyclic reaction. rsc.orgresearchgate.net

A key aspect of these DFT studies is the prediction of activation energies. For the Claisen rearrangement of allyl phenyl ether, the calculated activation energy is around 33.33 kcal/mol. tue.nl The negative activation entropy values obtained from these calculations support the concerted and cyclic nature of the transition state. tue.nl

Ab Initio Methods for Electronic Property Prediction

For higher accuracy in electronic property prediction, ab initio methods are often utilized, sometimes as a benchmark for DFT calculations. nih.govuq.edu.au Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), provide more precise energy calculations. nih.gov The CBS-QB3 composite ab initio method, which involves a series of calculations to extrapolate to a high level of theory and a large basis set, has been shown to yield activation energies for pericyclic reactions with a mean absolute error of about 2.3 kcal/mol. nih.gov

In the context of the aromatic Claisen rearrangement, ab initio calculations have been performed for a series of related reactions. acs.org These calculations help in understanding the differences in activation energies between various allyl aryl ethers. acs.org For the parent allyl phenyl ether rearrangement, high-accuracy CBS-QB3 calculations have been used to benchmark the performance of various DFT functionals. nih.gov Such benchmarks are crucial for validating the computational methodologies applied to these systems.

Reaction Pathway Elucidation and Mechanistic Insights through Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. For reactions leading to the formation of 2-(2-methylallyl)phenol, such as the Claisen rearrangement of methallyl phenyl ether, computational methods can elucidate the intricate details of the reaction pathway.

Transition State Localization for Reactions Involving 2-(2-Methylallyl)phenol

A critical step in understanding a chemical reaction is the characterization of its transition state (TS). Computational methods allow for the precise localization and characterization of TS structures. For the Claisen rearrangement of allyl phenyl ether, a close analog to the formation of 2-(2-methylallyl)phenol, the transition state is generally described as having a chair-like conformation. rsc.orguq.edu.au

Theoretical studies have consistently shown that the Claisen rearrangement proceeds through a concerted, pericyclic mechanism. numberanalytics.com The geometry of the transition state has been optimized using various computational methods, including AM1, MP2/6-31G(d), RHF/6-31G(d), and Becke3LYP/6-31G(d). rsc.org These calculations confirm the chair-like structure of the transition state.

The electronic structure of the transition state is also a subject of investigation. For the Claisen rearrangement of allyl phenyl ether, the ELF analysis of the transition structure reveals the presence of non-bonding electron density concentrated near the carbon atom of the phenyl ring that forms the new C-C bond. rsc.orgresearchgate.net This "bridgehead" basin of electron density is crucial for the formation of the new bond. rsc.orgresearchgate.net

Reaction Coordinate Mapping

Mapping the reaction coordinate provides a continuous view of the transformation from reactants to products through the transition state. This is often achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the minimum energy path downhill from the transition state to the reactant and product.

For the Claisen rearrangement of allyl phenyl ether, IRC calculations have been performed to connect the transition state with the starting material and the initial product, the dienone intermediate. rsc.orgresearchgate.net The analysis of the electron localization function along the IRC path reveals distinct "steps" in the reaction, characterized by catastrophic changes in the topology of the ELF. rsc.orgresearchgate.netresearchgate.net These steps include the breaking of the C-O bond and the formation of the new C-C bond, as well as the dearomatization of the phenyl ring. rsc.orgresearchgate.net This detailed analysis provides a much deeper understanding of the reaction mechanism than what can be inferred from static pictures of the reactants, transition state, and products alone.

Structure-Reactivity Relationship Modeling for 2-(2-Methylallyl)phenol and its Analogs

Computational studies are particularly valuable for establishing quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of the reactants and calculating the corresponding changes in reactivity (e.g., activation energies), one can build models that predict the behavior of new, unstudied compounds.

For analogs of 2-(2-methylallyl)phenol, specifically substituted allyl phenyl ethers, computational studies have explored the effect of substituents on the Claisen rearrangement. tue.nl The Hammett equation, which relates reaction rates to substituent constants, has been used to correlate the calculated activation energies with the electronic properties of the substituents. tue.nl These studies have shown that electron-donating groups on the phenyl ring generally increase the rate of the reaction, which is consistent with the negative ρ values obtained from experimental studies. tue.nl

The methyl group on the allyl moiety in methallyl phenyl ether (the precursor to 2-(2-methylallyl)phenol) also influences the reactivity. The electron-donating nature of the methyl group can stabilize the transition state through hyperconjugation, potentially affecting the activation energy of the rearrangement. Computational methods can quantify these effects by comparing the calculated activation barriers for the rearrangement of allyl phenyl ether and methallyl phenyl ether.

The following table presents calculated thermodynamic and kinetic parameters for the Claisen rearrangement of para-substituted allyl phenyl ethers, which serve as analogs for understanding the reactivity of systems leading to substituted phenols.

| Substituent (p-X) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Ea (kcal/mol) | ΔG‡ (kcal/mol) | TΔS‡ (kcal/mol) | log A |

| H | -13.62 | -19.98 | -6.36 | 33.33 | 32.31 | -1.02 | 12.83 |

| CH3 | -13.79 | -20.14 | -6.35 | 32.96 | 31.95 | -1.01 | 12.84 |

| OCH3 | -14.12 | -20.35 | -6.23 | 32.41 | 31.48 | -0.93 | 12.89 |

| Cl | -13.36 | -19.82 | -6.46 | 33.39 | 32.34 | -1.05 | 12.82 |

| CN | -12.44 | -19.14 | -6.70 | 34.69 | 33.56 | -1.13 | 12.78 |

| NO2 | -12.25 | -18.99 | -6.74 | 35.21 | 34.05 | -1.16 | 12.76 |

Data adapted from computational studies at the B3LYP/6-311G* level of theory. tue.nl*

Conformation Analysis and Conformational Dynamics of 2-(2-Methylallyl)phenol

The conformational landscape of 2-(2-methylallyl)phenol is primarily dictated by the rotational freedom around the single bond connecting the phenyl ring and the 2-methylallyl substituent, as well as the orientation of the hydroxyl group. Theoretical studies on analogous ortho-substituted phenols, particularly 2-allylphenol (B1664045), provide significant insights into the conformational preferences and dynamics of 2-(2-methylallyl)phenol. The key feature governing the conformational equilibrium is the potential for an intramolecular hydrogen bond between the hydroxyl group and the π-system of the allyl group's double bond.

Computational analyses reveal the existence of several stable conformers, which can be broadly categorized into "closed" and "open" forms. In the closed conformers, the hydroxyl group acts as a proton donor, forming an intramolecular OH-π hydrogen bond with the electron-rich double bond of the 2-methylallyl substituent. Conversely, in the open conformers, the hydroxyl group is oriented away from the allyl group, precluding this interaction.

Studies on the closely related 2-allylphenol have shown that conformers featuring the OH-π hydrogen bond are energetically more favorable. For instance, density functional theory (DFT) calculations at the B3LYP level have estimated the strength of this intramolecular hydrogen bond to be approximately 18.75 kJ/mol (4.48 kcal/mol) psu.edu. This significant stabilization suggests that the closed conformers will be predominantly populated at equilibrium.

The presence of the additional methyl group on the allyl moiety in 2-(2-methylallyl)phenol, compared to 2-allylphenol, is expected to introduce further steric effects that could influence the precise dihedral angles and relative energies of the conformers. However, the fundamental principle of stabilization through intramolecular OH-π hydrogen bonding remains the dominant factor.

The conformational dynamics of 2-(2-methylallyl)phenol involve the interconversion between these various conformers. The energy barriers for these conformational changes are related to the rotation around the C-C single bond linking the substituent to the ring and the rotation of the hydroxyl group. The barrier to rotation around the C-O bond in phenols is influenced by substituents, with π-electron-donating groups generally lowering the barrier and π-electron-accepting groups raising it rsc.org. For 2-(2-methylallyl)phenol, the rotational dynamics would allow the molecule to transition between the more stable hydrogen-bonded conformers and the less stable open forms.

Below are data tables summarizing the expected conformational features based on theoretical studies of analogous compounds.

| Conformer Type | Description | Key Feature | Expected Relative Stability |

|---|---|---|---|

| Closed (Hydrogen-Bonded) | The hydroxyl group is oriented towards the 2-methylallyl substituent, allowing for an intramolecular interaction. | Presence of an OH-π hydrogen bond. | More stable |

| Open (Non-Hydrogen-Bonded) | The hydroxyl group is oriented away from the 2-methylallyl substituent. | Absence of an OH-π hydrogen bond. | Less stable |

| Interaction | Computational Method | Estimated Energy (kJ/mol) | Estimated Energy (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| OH-π | B3LYP/6-31G** | 18.75 | 4.48 | 2-Allylphenol psu.edu |

Catalytic Applications and Ligand Design Involving 2 2 Methylallyl Phenol

2-(2-Methylallyl)phenol as a Ligand Precursor in Transition Metal Catalysis

In the context of transition metal catalysis, 2-(2-methylallyl)phenol primarily acts as a pro-ligand or substrate that engages with the metal center during the catalytic cycle. Rather than being part of a stable, pre-formed catalyst complex, it is introduced as a starting material. In a typical palladium-catalyzed reaction, the phenolic proton is removed by a base, generating a phenoxide. This anionic oxygen atom then serves as a nucleophile that coordinates to the palladium(II) center, which has been pre-activated, for instance, by oxidative addition of an aryl halide.

Design and Synthesis of Novel Catalytic Systems Incorporating 2-(2-Methylallyl)phenol Derivatives

The versatility of the 2-(2-methylallyl)phenol scaffold has been exploited in the design of innovative catalytic systems, particularly for the synthesis of complex molecular architectures through tandem or cascade reactions. These systems often utilize a single catalyst, typically palladium-based, to orchestrate multiple bond-forming events in a single operation.

One notable strategy is the development of an Isohypsic-Redox Sequence (IRS), where a single palladium catalyst mediates two distinct catalytic cycles without a change in its formal oxidation state in the first cycle. d-nb.info For example, a derivative, 4-bromo-2-(2'-methylallyl)phenol, first undergoes a Pd(II)-catalyzed heteroallylation, an isohypsic process, to form a dihydrobenzofuran ring. The aryl bromide functionality remains intact during this phase. Subsequently, by altering the reaction conditions (e.g., adding a phosphine (B1218219) ligand and a suitable coupling partner), the same palladium source can initiate a second, redox-active cycle, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination, at the aryl bromide position. d-nb.info This approach allows for the rapid construction of complex, three-dimensional heterocycles from a relatively simple starting material. d-nb.info

The following table summarizes the results of such a tandem heteroallylation–Suzuki coupling sequence.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3a | 68 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 3b | 59 |

| 3 | 3-Thienylboronic acid | 3c | 61 |

| 4 | 4-Pyridinylboronic acid | 3d | 35 |

| Reaction conditions: 4-bromo-2-(2'-methylallyl)phenol, arylboronic acid, Pd(hfacac)₂, SPhos, K₃PO₄, toluene, 110 °C. Data sourced from Hewitt et al., 2013. d-nb.info |

Furthermore, enantioselective catalytic systems have been designed for reactions involving derivatives of 2-(2-methylallyl)phenol. The synthesis of chiral chromans and dihydrobenzofurans has been achieved through palladium-catalyzed alkene aryloxyarylation. In these systems, a chiral monophosphorus ligand is employed to control the stereochemical outcome of the cyclization. For instance, the reaction of 2-((2-methylallyl)oxy)phenol with an aryl bromide in the presence of a palladium catalyst and a chiral ligand can produce 1,4-benzodioxanes with high enantiomeric excess (ee). Similarly, 2-(2-methylallyl)phenol itself can be a substrate in reactions leading to chiral benzofuran (B130515) products, although the selectivity can be influenced by the specific substrate and ligand combination.

The table below presents data for the asymmetric synthesis of a chroman derivative possessing a quaternary stereocenter.

| Ligand | Solvent | Yield (%) | ee (%) |

| L4 | Toluene | 80 | 82 |

| L5 | Cyclohexane | 65 | 78 |

| Reaction conditions: 2-((2-methylallyl)oxy)phenol derivative, bromobenzene, [Pd₂(dba)₃], ligand, NaOtBu, 110 °C. Data sourced from Liu et al., 2016. |

Mechanistic Insights into Catalytic Transformations Mediated by 2-(2-Methylallyl)phenol-based Catalysts

Mechanistic studies have provided significant insights into how catalysts based on 2-(2-methylallyl)phenol and its derivatives operate. A central feature of many of these reactions is an intramolecular oxypalladation step. nih.govgla.ac.uk The generally accepted catalytic cycle for the synthesis of 2,3-dihydrobenzofurans via carboalkoxylation begins with the oxidative addition of an aryl triflate or halide to a Pd(0) complex. nih.gov This is followed by coordination of the deprotonated 2-(allyl)phenol substrate to the resulting Pd(II) center.

The crucial step is the subsequent intramolecular migratory insertion of the alkene into the palladium-oxygen bond (oxypalladation). The stereochemistry of this step has been a subject of investigation. Deuterium (B1214612) labeling experiments have been instrumental in distinguishing between syn- and anti-oxypalladation pathways. It was demonstrated that for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenols and aryl triflates, the reaction proceeds through an anti-oxypalladation mechanism. nih.gov This pathway involves the oxygen nucleophile and the palladium center adding to opposite faces of the alkene. This is followed by reductive elimination, which forms the final product and regenerates the Pd(0) catalyst. nih.gov

In contrast, related reactions for the synthesis of chromans using aryl bromides were found to proceed via a syn-oxypalladation pathway. nih.gov The choice of the aryl electrophile (triflate vs. bromide) and the ligand can thus dictate the operative mechanistic pathway and the stereochemical outcome of the reaction.

The proposed catalytic cycle for the anti-oxypalladation pathway is illustrated below:

Oxidative Addition: An aryl triflate (Ar-OTf) adds to a Pd(0) complex to form a Pd(II)-aryl intermediate.

Ligand Exchange & Alkene Coordination: The deprotonated 2-allylphenol (B1664045) substrate displaces the triflate and coordinates to the Pd(II) center through its oxygen atom and the pendant alkene.

anti-Oxypalladation: The phenolic oxygen attacks the coordinated alkene from the face opposite to the palladium atom, forming a six-membered palladacycle intermediate. nih.gov

Reductive Elimination: The aryl group and the newly formed alkyl-palladium bond are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. nih.gov

For the tandem Isohypsic-Redox Sequences (IRS), the mechanism involves two interconnected cycles. The first, the isohypsic heteroallylation, is believed to proceed through a Pd(II)/Pd(II) cycle where the palladium catalyst activates the alkene for nucleophilic attack by the phenol (B47542) without changing its oxidation state. d-nb.info The subsequent redox-active cross-coupling part of the sequence follows well-established mechanisms (e.g., the Pd(0)/Pd(II) cycle for Suzuki coupling).

Applications of 2 2 Methylallyl Phenol in Polymer Chemistry and Materials Science

2-(2-Methylallyl)phenol as a Monomer in Polymerization Reactions

2-(2-Methylallyl)phenol can be utilized as a monomer in several types of polymerization reactions, primarily through the reactivity of its methallyl double bond or its phenolic group. The method of polymerization dictates the final polymer structure and properties.

Radical Polymerization of 2-(2-Methylallyl)phenol Derivatives

Direct free-radical polymerization of 2-(2-methylallyl)phenol can be challenging because the phenolic hydroxyl group can inhibit the reaction by acting as a radical scavenger libretexts.org. To overcome this, a common strategy involves the polymerization of a protected monomer derivative, such as its acetate (B1210297) or ether form (e.g., methallyl phenyl ether), followed by a deprotection step to reveal the phenolic group on the polymer backbone google.comjustia.com.

Free-radical polymerization proceeds through the classic steps of initiation, propagation, and termination libretexts.orgfujifilm.com. An initiator, such as a peroxide or an azo compound, generates radicals that attack the double bond of the methallyl group on the protected monomer, initiating a chain reaction libretexts.orgfujifilm.com. Modern controlled radical polymerization (CRP) techniques, like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be employed fujifilm.comnih.gov. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers nih.govtennessee.edu. For instance, a protected 2-(2-methylallyl)phenol derivative could be polymerized via RAFT to create a macro-RAFT agent, which is then used to grow a second block of a different monomer, resulting in a well-defined block copolymer nih.gov.

Precursor for Functional Polymer Architectures

The structure of 2-(2-methylallyl)phenol is central to creating functional polymer architectures, not only by its direct polymerization but also through post-polymerization modification techniques. A key example is the Claisen rearrangement, a thermal or photo-induced reaction where an allyl phenyl ether isomerizes to an ortho-allyl phenol (B47542) Current time information in Bangalore, IN..

This rearrangement can be performed on a polymer chain that contains allyl phenyl ether or methallyl phenyl ether units. The process effectively installs the 2-(2-methylallyl)phenol structure as a pendant group along the polymer backbone after the initial polymer has been formed Current time information in Bangalore, IN.. This strategy provides a powerful tool to create polymers with a high density of reactive phenolic and methallyl groups. These newly introduced functional groups can serve as sites for grafting other molecules or polymer chains, leading to the formation of complex architectures such as graft or brush copolymers tennessee.edu.

Role in the Design of Advanced Materials with Tunable Properties

The incorporation of 2-(2-methylallyl)phenol units into polymers is a key strategy for designing advanced materials with properties tailored for specific high-performance applications, including thermosetting resins and materials for the electronics industry. The pendant methallyl group is particularly important as it provides a site for crosslinking.

Emerging Research Avenues and Future Perspectives for 2 2 Methylallyl Phenol

Integration of 2-(2-Methylallyl)phenol in Multidisciplinary Chemical Research

The unique structural features of 2-(2-methylallyl)phenol, namely the nucleophilic phenolic hydroxyl group and the electrophilic allyl chain, make it a versatile building block for creating molecules with applications that span across different scientific disciplines. Future research is anticipated to increasingly leverage this compound in materials science and medicinal chemistry.

In the realm of materials science , the phenolic and allyl functionalities of 2-(2-methylallyl)phenol make it a promising candidate as a monomer for the synthesis of novel polymers. The hydroxyl group can be used for the production of polyesters and polyethers, while the allyl group can participate in addition polymerization or be a site for cross-linking. This could lead to the development of specialty polymers with tailored thermal and mechanical properties. For instance, benzotriazole (B28993) derivatives incorporating the 2-(2-methylallyl)phenol structure are being explored for their potential in advanced materials. bldpharm.combldpharm.com

In medicinal chemistry , substituted phenols are a cornerstone of drug discovery, and the 2-(2-methylallyl)phenol scaffold offers a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. Research into related compounds suggests that the introduction of the 2-methylallyl group can influence the biological activity of the parent phenol (B47542). For example, derivatives of 2-allylphenol (B1664045) have shown promising antifungal activity. sci-hub.se The exploration of 2-(2-methylallyl)phenol derivatives in areas such as anti-inflammatory, anticancer, or antimicrobial agents represents a significant avenue for future research. ontosight.ai The pyrazole (B372694) derivative, 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, is one such example of a complex molecule built upon this scaffold. ontosight.ai

Potential for Novel and Unexplored Chemical Transformations of 2-(2-Methylallyl)phenol

Beyond its traditional reactions, 2-(2-methylallyl)phenol is a substrate ripe for exploration with modern catalytic methods, opening the door to a host of novel and previously unexplored chemical transformations. The development of new catalytic systems that can selectively functionalize either the aromatic ring or the allyl group is a key area of future research.

Palladium-catalyzed reactions have already shown significant promise in transforming 2-allylphenols into more complex heterocyclic structures. For instance, palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives with aryl triflates has been demonstrated as an effective method for synthesizing functionalized 2,3-dihydrobenzofurans. nih.gov This approach allows for the rapid generation of diverse substituted dihydrobenzofurans from a common precursor. nih.gov

Furthermore, the concept of Isohypsic-Redox Sequences (IRS) using a single metal catalyst to perform multiple transformations is an exciting frontier. A palladium-catalyzed tandem heteroallylation–Buchwald–Hartwig amination of 4-bromo-2-(2'-methylallyl)phenol has been shown to produce complex, sp3-rich heterocycles. d-nb.info This strategy highlights the potential for developing one-pot reactions that build molecular complexity in a highly efficient manner. d-nb.info

Future research will likely focus on expanding the repertoire of catalytic transformations for 2-(2-methylallyl)phenol. This could include enantioselective catalysis to control the stereochemistry of newly formed chiral centers, as well as the use of other transition metals to unlock new reaction pathways. The development of biocatalytic methods, using enzymes to perform selective transformations on the 2-(2-methylallyl)phenol scaffold, also presents a compelling and largely unexplored avenue. rug.nlresearchgate.net

Sustainable and Resource-Efficient Utilization of 2-(2-Methylallyl)phenol in Chemical Synthesis

In an era increasingly focused on green chemistry, the sustainable and resource-efficient utilization of chemical feedstocks is of paramount importance. 2-(2-methylallyl)phenol is well-positioned to play a role in this transition, both in terms of its potential derivation from renewable resources and its use in environmentally benign synthetic methods.

A significant future prospect for the sustainable sourcing of phenolic compounds, including structures related to 2-(2-methylallyl)phenol, lies in the valorization of lignin (B12514952). Lignin, a major component of biomass and a largely underutilized byproduct of the paper and pulp industry, is a rich source of aromatic compounds. ncsu.edueucalyptus.com.br Research into the depolymerization and chemical modification of lignin could provide a renewable pathway to phenolic building blocks, reducing the reliance on petrochemical feedstocks. ncsu.edu The presence of p-(2-methylallyl)phenol in the bio-oil from lignin solvolysis suggests that related ortho-substituted isomers could also be accessible through tailored lignin conversion processes. researchgate.net

In terms of sustainable synthesis, the development of catalytic processes that operate under mild conditions with high atom economy is a key goal. The use of solid acid catalysts, for example, for the rearrangement of related allyloxy phenols offers advantages in terms of catalyst recyclability and reduced waste generation. chemscene.com Moreover, biocatalysis, using whole cells or isolated enzymes, represents the pinnacle of green chemistry, often proceeding with high selectivity under ambient conditions in aqueous media. mdpi.com The application of biocatalytic methods to transform 2-(2-methylallyl)phenol into high-value chemicals is a nascent field with immense potential for future development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.